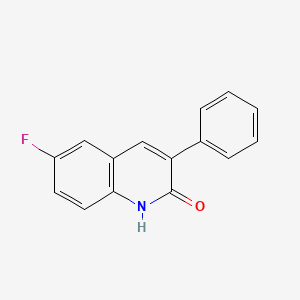

6-Fluoro-3-phenyl-2-quinolinol

描述

6-Fluoro-3-phenyl-2-quinolinol is a fluorinated quinoline derivative characterized by a fluorine atom at the 6-position, a phenyl group at the 3-position, and a hydroxyl group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its fluorine substituent enhances metabolic stability and lipophilicity, while the phenyl group may contribute to π-π stacking interactions in biological targets .

属性

IUPAC Name |

6-fluoro-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLQAZCROBIELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653637 | |

| Record name | 6-Fluoro-3-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031928-37-6 | |

| Record name | 6-Fluoro-3-phenyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031928-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis Starting from 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde

A notable precursor is 6-fluoro-2-hydroxyquinoline-3-carbaldehyde, which can be synthesized via formylation of 6-fluoro-2-hydroxyquinoline. This intermediate is then subjected to condensation or substitution reactions to introduce the phenyl group at position 3.

Halogenation and Palladium-Catalyzed Cross-Coupling

- The 3-position of quinolinol derivatives can be halogenated (e.g., iodination) to form 3-iodo-6-fluoro-2-quinolinol intermediates.

- These halogenated intermediates serve as substrates for Suzuki or Ullmann-type cross-coupling reactions with phenylboronic acids or phenyl halides to install the phenyl group at position 3.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halogenation | Iodine in presence of KI and DMF | 3-Iodo-6-fluoro-2-quinolinol |

| Cross-coupling | Pd(0) catalyst, phenylboronic acid, K2CO3, DMF, 85 °C | 6-Fluoro-3-phenyl-2-quinolinol |

This method allows for high regioselectivity and moderate to high yields, with purification typically by silica gel chromatography.

Cyclization and Substitution Approaches

- Alternative methods include cyclization of substituted anilines with appropriate β-halo carbonyl compounds under acidic or basic conditions to form the quinoline ring with fluorine substitution.

- Subsequent substitution at position 3 can be achieved via nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Detailed Research Findings and Data

Yields and Purity

- The synthesis of 6-fluoro-2-hydroxyquinoline-3-carbaldehyde shows yields around 70–90% after recrystallization.

- Halogenation steps to form 3-iodo derivatives achieve yields up to 97%, indicating efficient conversion.

- Cross-coupling reactions typically provide the target this compound in yields ranging from 56% to 88%, depending on reaction conditions and purification methods.

Spectroscopic Characterization

- 1H NMR confirms the quinoline framework and substitution pattern, with characteristic downfield shifts for the hydroxy proton at position 2 and aromatic protons of the phenyl group.

- Mass Spectrometry supports molecular weight confirmation, with [M+H]+ peaks consistent with the fluorinated phenylquinolinol structure.

- Infrared Spectroscopy (IR) shows bands corresponding to hydroxyl groups and aromatic C-F stretching, validating the presence of fluorine and hydroxy functionalities.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formylation of 6-fluoro-2-hydroxyquinoline | 6-Fluoro-2-hydroxyquinoline | POCl3, DMF, heat | Electrophilic substitution | 70–90 | Precursor for further modification |

| Iodination at C-3 | 6-Fluoro-2-quinolinol | I2, KI, DMF | Halogenation | Up to 97 | Prepares for cross-coupling |

| Suzuki Cross-Coupling | 3-Iodo-6-fluoro-2-quinolinol | Pd(0), phenylboronic acid, K2CO3 | Pd-catalyzed coupling | 56–88 | Introduces phenyl group at C-3 |

| Schiff Base Formation and Reduction | 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde | Anilines, ethanol, reflux | Condensation | 88–96 | Alternative route to C-3 substitution |

Summary and Expert Insights

The preparation of this compound is well-established through multiple synthetic pathways, with the most reliable involving halogenation at the 3-position followed by palladium-catalyzed cross-coupling to introduce the phenyl group. The use of 6-fluoro-2-hydroxyquinoline derivatives as starting materials ensures the presence of the hydroxy group at position 2 and fluorine at position 6, which are critical for the compound's biological activity.

The methods reviewed demonstrate:

- High selectivity and efficiency in fluorine incorporation and phenyl substitution.

- Moderate to high yields with scalable reaction conditions.

- Versatility in modifying the quinoline core for further pharmaceutical development.

These preparation protocols are supported by detailed spectroscopic and analytical data, confirming the structure and purity of the final compound.

This comprehensive analysis integrates diverse research findings and synthetic methodologies, providing a professional and authoritative resource on the preparation of this compound.

化学反应分析

6-Fluoro-3-phenyl-2-quinolinol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

6-Fluoro-3-phenyl-2-quinolinol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用机制

The mechanism of action of 6-Fluoro-3-phenyl-2-quinolinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact pathways and molecular targets depend on the specific application and derivative of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

2.1 Structural Analogues

The following table summarizes key structural and functional differences between 6-Fluoro-3-phenyl-2-quinolinol and related compounds:

2.2 Functional Differences and Research Findings

- Anticancer Activity: NSC 368390 (a 4-quinolinecarboxylic acid derivative) demonstrates superior antitumor efficacy compared to this compound, likely due to its sodium salt formulation and biphenyl substituent enhancing solubility and target binding .

- Solubility and Bioavailability: The ethoxy substituent in 6-Ethoxy-3-phenyl-2-quinolinol improves aqueous solubility compared to the fluoro analogue, though this may reduce membrane permeability . NSC 368390’s carboxylate group enables parenteral administration, whereas this compound’s hydroxyl group limits its solubility in physiological conditions .

Critical Analysis of Evidence

- Contradictions and Gaps: While NSC 368390 is well-documented for antitumor activity, this compound lacks comparable biological data, making direct comparisons speculative . Safety profiles for 6-Ethyl-3-phenyl-2-quinolinol are incomplete, limiting hazard assessments .

Structural-Activity Relationships (SAR) :

生物活性

6-Fluoro-3-phenyl-2-quinolinol is a synthetic derivative of quinoline, a compound class known for diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C15H10FNO

- Molecular Weight : 239.24 g/mol

- CAS Number : 1031928-37-6

The biological activity of this compound is primarily attributed to its interaction with bacterial DNA-gyrase, an essential enzyme for DNA replication in bacteria. This inhibition prevents the supercoiling of DNA, thereby disrupting bacterial growth and reproduction, similar to other fluoroquinolone antibiotics.

Key Mechanisms:

- Inhibition of DNA-Gyrase : The compound binds to the active site of DNA-gyrase, blocking its function.

- Cellular Effects : It influences cellular processes such as gene expression and metabolism in bacterial cells.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

Antibacterial Activity

This compound exhibits significant antibacterial properties. Its mechanism mirrors that of established fluoroquinolones, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

Research into the anticancer properties of quinoline derivatives has shown promising results. For instance, derivatives related to this compound have demonstrated antiproliferative effects against various cancer cell lines.

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| Caco-2 | N-phenyl derivatives | 37.4 |

| HCT-116 | N-phenyl derivatives | 8.9 |

| A549 (Lung Cancer) | 6-Fluoro derivatives | 25.0 |

Studies indicate that modifications to the quinoline structure can enhance activity against specific cancer types, suggesting a structure–activity relationship that warrants further investigation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial efficacy of various quinoline derivatives against multi-drug resistant strains of E. coli and Klebsiella pneumonia. The results indicated that compounds similar to this compound exhibited effective inhibition, supporting its potential use in treating resistant infections.

- Anticancer Applications : Another investigation focused on the effects of quinoline derivatives on colon cancer cell lines (Caco-2 and HCT116). The study found that certain structural modifications significantly increased cytotoxicity, highlighting the importance of chemical structure in therapeutic efficacy .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-Fluoro-3-phenyl-2-quinolinol, and how do reaction conditions influence yield?

- Methodology : The synthesis of fluorinated quinolines typically involves nucleophilic fluorination or electrophilic substitution. For this compound, a two-step approach is common:

Quinoline core formation : Cyclization of substituted anilines with β-keto esters or aldehydes under acidic conditions (e.g., HCl/EtOH).

Fluorination : Direct fluorination using KF or Selectfluor® in polar aprotic solvents (e.g., DMSO or DMF) at 80–100°C .

- Key variables : Solvent polarity, temperature, and stoichiometry of fluorinating agents critically affect regioselectivity. For example, excess KF may lead to over-fluorination, while lower temperatures reduce side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : NMR is essential to confirm fluorine substitution patterns (δ ~ -110 to -130 ppm for aromatic fluorides) .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing 6-fluoro from 8-fluoro isomers) .

- HPLC-MS : Quantify purity (>95% recommended for biological assays) and detect trace byproducts like dehalogenated intermediates .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reports on the biological activity of this compound derivatives?

- Contradiction analysis : Variations in bioactivity (e.g., antimicrobial vs. anticancer) may arise from:

- Regiochemical differences : Fluorine position (6- vs. 8-) alters electronic properties and target binding .

- Solubility factors : Poor aqueous solubility (common in fluorinated quinolines) reduces bioavailability, leading to false negatives in cellular assays .

- Resolution strategy :

- Compare activity across isomerically pure derivatives.

- Use computational modeling (e.g., DFT or molecular docking) to predict interactions with biological targets .

Q. How can researchers optimize the stability of this compound under physiological conditions?

- Degradation pathways : Hydrolysis at the 2-hydroxy group or photooxidation of the quinoline ring are common instability issues .

- Stabilization methods :

- Prodrug design : Replace the 2-hydroxyl with ester or phosphate groups to enhance metabolic stability .

- Formulation : Encapsulate in liposomes or cyclodextrins to protect against hydrolytic degradation .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

- Challenges : Fluorine’s electron-withdrawing effects reduce reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Solutions :

- Use Pd/XPhos catalysts for improved electron-deficient substrate compatibility.

- Pre-functionalize the quinoline core with directing groups (e.g., boronates) to enhance regiocontrol .

Data-Driven Research Design

Q. How should researchers design experiments to validate the anti-inflammatory potential of this compound?

- Experimental framework :

In vitro assays : Measure inhibition of COX-2 or NF-κB pathways in macrophage models (e.g., RAW 264.7 cells) .

Dose-response studies : Test concentrations from 1 nM to 100 µM to establish IC values.

Control compounds : Include celecoxib (COX-2 inhibitor) and fluorinated analogs (e.g., 6-Fluoro-2-methyl-4-phenylquinoline) to isolate structural contributions .

Q. What computational tools are recommended to study the electronic effects of fluorine in this compound?

- Methods :

- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic attacks .

- Molecular Electrostatic Potential (MEP) maps : Visualize electron-deficient regions influenced by fluorine substitution .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。